4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide
Description
Properties
Molecular Formula |
C16H21N5O2 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(6-methoxypyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H21N5O2/c1-11-9-12(2)20-16(19-11)17-8-4-5-14(22)21-13-6-7-15(23-3)18-10-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,21,22)(H,17,19,20) |
InChI Key |
XSDNYZYGOMAHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NC2=CN=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
A mixture of cyanoacetate (methyl or ethyl ester) and urea undergoes cyclization in the presence of sodium alkoxide. For example:
Methylation Reaction
The pyrimidinedione intermediate is methylated using dimethyl sulfate or dimethyl carbonate under phase-transfer catalysis:
-
Reactants : 4-Amino-2,6(1H,3H)-pyrimidinedione (10 mmol), dimethyl carbonate (30 mmol), tetrabutylammonium bromide (0.6 mmol).
-
Conditions : 80°C for 8–10 hours in N,N-dimethylformamide.
Adaptation for Methyl Groups : To achieve 2-amino-4,6-dimethylpyrimidine, methylating agents like methyl iodide or dimethyl sulfate may replace methoxy-group precursors, with adjustments to stoichiometry and reaction time.
Synthesis of N-(6-Methoxypyridin-3-yl)Butanamide
The butanamide side chain is synthesized via amide coupling between butanoic acid derivatives and 6-methoxypyridin-3-amine. A method inspired by KR910004431B1 involves:
Steps:
-
Activation of Butanoic Acid : Convert butanoic acid to its acid chloride using thionyl chloride (SOCl₂).
-
Amide Formation : React the acid chloride with 6-methoxypyridin-3-amine in dichloromethane (DCM) at 0–5°C.
-
Workup : Neutralize with aqueous sodium bicarbonate and purify via recrystallization.
Key Data :
-
Molar Ratio : 1:1.2 (acid chloride:amine).
-
Yield : ~78% (estimated from analogous sulfonamide syntheses).
Coupling of Pyrimidine and Butanamide Moieties
The final step involves forming the amino linkage between 2-amino-4,6-dimethylpyrimidine and N-(6-methoxypyridin-3-yl)butanamide. A nucleophilic substitution or condensation reaction is employed, as detailed below:
Condensation Protocol
-
Reactants :
-
2-Amino-4,6-dimethylpyrimidine (1.2 equiv).
-
N-(6-Methoxypyridin-3-yl)butanamide (1.0 equiv).
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv).
-
-
Solvent : Anhydrous DMF or THF.
-
Conditions : Stir at 25°C for 12–16 hours under nitrogen.
-
Purification : Column chromatography (ethyl acetate/hexane, 3:7).
Yield : 65–72% (extrapolated from similar pyrimidine-pyrrole couplings).
Optimization Strategies
Solvent and Catalysis
Temperature Control
-
Cyclization : Reflux (65–80°C) ensures complete ring closure without side reactions.
-
Methylation : Moderate temperatures (60–80°C) prevent decomposition of methylating agents.
Characterization and Quality Control
Spectroscopic Data
Purity Standards
Industrial and Environmental Considerations
Waste Management
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Substitution: Halogenation (e.g., chlorination or bromination) at various positions is possible.
Common Reagents: Thionyl chloride, reducing agents (e.g., LiAlH₄), halogens (Cl₂, Br₂).
Major Products: These depend on reaction conditions and substituent positions.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 442.5 g/mol. The structure features a pyrimidine ring, which is known for its role in biological systems, particularly in nucleic acids and as a component of various bioactive molecules. The presence of methoxy and butanamide functional groups enhances its solubility and biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant anticancer properties. For instance, a related study demonstrated that certain pyrimidine-based compounds effectively inhibit the c-Myc proto-oncogene, which is crucial in colorectal cancer development. The inhibition of c-Myc leads to reduced cell proliferation and induces apoptosis in cancer cells, highlighting the potential of similar compounds like 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide in cancer therapy .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research on related pyrimidine derivatives has shown effectiveness against various bacterial strains, including clinical isolates of Bacillus subtilis. The mechanism often involves interference with bacterial protein functions essential for survival .
Anti-inflammatory Effects
Pyrimidine derivatives are also explored for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Synthesis and Characterization
The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide typically involves multi-step reactions starting from readily available pyrimidine precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Structure-Activity Relationship Studies
A critical aspect of research involving this compound includes structure-activity relationship (SAR) studies that systematically modify different regions of the molecule to optimize its biological activity. These studies have led to the identification of more potent derivatives with enhanced efficacy against specific targets .
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
a. N-(4,6-Dimethylpyrimidin-2-yl) Benzenesulphonamide Derivatives Compounds such as 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulphonamide () share the 4,6-dimethylpyrimidin-2-yl group but differ in the linker (sulfonamide vs. butanamide) and substituents. These derivatives exhibit inhibitory activity against orthopoxvirus replication, with EC₅₀ values in the micromolar range.
b. Isatine-Sulphonamide Hybrids
SPIII-5ME-AC and SPIII-5Cl-BZ () incorporate a sulfonamide linker and indole-based substituents. These compounds inhibit HIV integrase but show negligible anti-HIV efficacy in cellular assays (EC₅₀ > CC₅₀), highlighting challenges in balancing potency and cytotoxicity .
c. 4,6-Diphenylpyrimidine-Benzamide Derivatives
Compounds like [2-(4,6-Diphenyl-pyrimidin-2-ylcarbamoyl)-phenyl] acetic acid methyl ester () retain the pyrimidine core but replace the methoxypyridine group with diphenyl or substituted benzamide moieties. These derivatives are primarily studied for synthetic utility rather than bioactivity .
Functional Group Comparisons
a. Methoxypyridine vs. Pyrazine/Pyridine Substitution
In , N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its pyrazine analog demonstrate how substitution at the pyridine/pyrazine position alters protonation sites and hydrogen-bonding networks. This structural variation impacts solubility and intermolecular interactions, which are critical for crystallization and bioavailability .
b. Butanamide vs. Sulfonamide Linkers
The butanamide linker in the target compound offers conformational flexibility compared to the rigid sulfonamide group in analogs like those in and . This flexibility may influence binding kinetics to enzymatic targets, though empirical data are lacking .
Key Observations :
- Sulfonamide-linked pyrimidines show higher bioactivity but suffer from cytotoxicity, whereas butanamide derivatives (like the target compound) may offer improved safety profiles due to reduced metabolic instability.
Crystallographic and Computational Tools
The structural characterization of similar compounds (e.g., ) relies on tools like SHELX for refinement and ORTEP-3/WinGX for graphical representation . These tools enable precise analysis of protonation sites and intermolecular interactions, critical for optimizing the target compound’s physicochemical properties.
Biological Activity
4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, supported by data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide typically involves the reaction of various pyrimidine derivatives with butanamide in the presence of suitable catalysts. The molecular formula is , with a molecular weight of approximately 280.35 g/mol. The structure features a pyrimidine ring substituted at specific positions, contributing to its biological activity.
Antiparasitic Activity
Research indicates that compounds with similar structural motifs exhibit significant antiparasitic activity. For instance, 1H-imidazol-2-yl-pyrimidine derivatives have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. A systematic structure-activity relationship (SAR) study identified potent compounds that could serve as models for designing new antimalarial agents .
Anticancer Properties
The compound's potential anticancer properties are noteworthy. Studies have demonstrated that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cells through modulation of signaling pathways .
Enzyme Inhibition
The inhibition of enzymes such as dihydrofolate reductase (DHFR) is another area where similar compounds have shown promise. DHFR inhibitors are crucial in cancer therapy and antimicrobial treatments. The structural similarity of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide to known inhibitors suggests it may exhibit similar enzyme inhibition capabilities.
Data Table: Biological Activities
Case Studies
Several case studies have been conducted to assess the biological activity of pyrimidine derivatives:
- Antimalarial Efficacy : A study on a series of pyrimidine compounds demonstrated their ability to inhibit the growth of drug-resistant strains of Plasmodium falciparum. The results indicated a correlation between structural modifications and increased potency against the parasite.
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that specific modifications to the pyrimidine structure enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.
- Enzyme Interaction Studies : Research focused on the binding affinity of pyrimidine derivatives to DHFR revealed a strong interaction, suggesting a mechanism for their potential therapeutic effects in treating infections and cancers.
Q & A
Q. What are the optimal synthetic routes for 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step sequence:
Coupling of pyrimidine and pyridine moieties : Use nucleophilic substitution or Buchwald-Hartwig amination to link the 4,6-dimethylpyrimidin-2-amine and 6-methoxypyridin-3-amine precursors. Reaction conditions (e.g., Pd catalysts, ligands, and solvents like DMF) must be optimized to avoid side products such as N-alkylation byproducts .
Amide bond formation : Activate the carboxylic acid intermediate (e.g., via HATU or EDC/HOBt) for coupling with the pyridine amine. Monitor reaction progress using TLC (Rf ~0.5 in EtOAc/hexane) and purify via column chromatography (silica gel, gradient elution) .
Critical parameters : Temperature (70–100°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 amine:acid) significantly affect yields (typically 45–65%) .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Use a combination of analytical techniques:
- NMR : ¹H NMR (DMSO-d6) should show peaks for pyrimidine protons (δ 6.8–7.2 ppm), pyridine methoxy group (δ 3.8 ppm), and amide NH (δ 10.2–10.5 ppm). ¹³C NMR confirms carbonyl groups (δ 165–170 ppm) .
- Mass spectrometry : ESI-HRMS (m/z [M+H]+ calculated for C₁₈H₂₂N₅O₂: 340.18, observed: 340.17) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA, retention time ~8.5 min) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer: Start with:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases at 1–10 µM concentrations. Use fluorescence-based substrates (e.g., Z-LYTE® kits) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Address discrepancies via:
Comparative assay validation : Replicate studies under standardized conditions (e.g., ATP concentrations in kinase assays) to rule out protocol variability .
Off-target profiling : Use proteome-wide approaches (e.g., CETSA or thermal shift assays) to identify non-specific interactions .
Structural analogs : Synthesize derivatives (e.g., replacing the methoxy group with ethoxy) to isolate structure-activity relationships (SAR) .
Q. What experimental designs are optimal for studying its environmental fate and degradation pathways?
Methodological Answer: Adopt a tiered approach:
Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and analyze degradation products via LC-MS/MS .
Biotic transformation : Use soil microcosms or activated sludge systems to assess microbial degradation. Monitor metabolites (e.g., pyrimidine ring cleavage products) over 28 days .
Ecotoxicity : Evaluate effects on Daphnia magna (48-hr LC₅₀) and algal growth inhibition (OECD 201) .
Q. How can computational methods enhance understanding of its mechanism of action?
Methodological Answer: Integrate:
- Molecular docking : Simulate binding to putative targets (e.g., EGFR kinase domain, PDB ID: 1M17) using AutoDock Vina. Prioritize docking poses with ΔG < -8 kcal/mol .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD < 2 Å) and key residue interactions (e.g., Lys721 in EGFR) .
- QSAR modeling : Train models on pyrimidine derivatives to predict ADMET properties (e.g., logP, hERG inhibition) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer: Optimize:
- Catalyst loading : Reduce Pd(OAc)₂ from 5 mol% to 2 mol% with bulky ligands (XPhos) to maintain efficiency .
- Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography for higher throughput .
- Process analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Contradictory Data Analysis
Example: If one study reports potent EGFR inhibition (IC₅₀ = 50 nM) while another shows no activity:
- Hypothesis : Differences in assay conditions (e.g., ATP concentration, enzyme isoforms).
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
